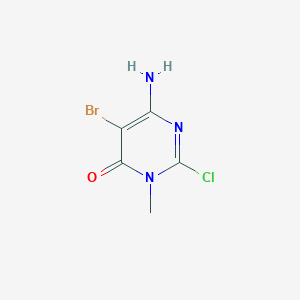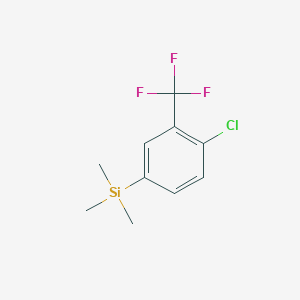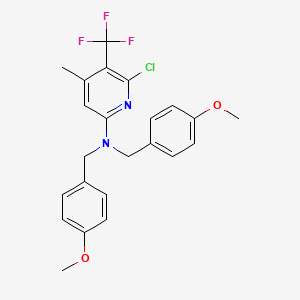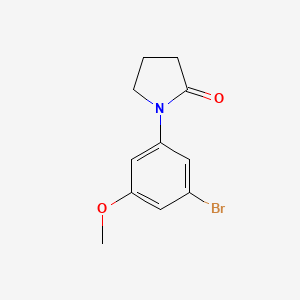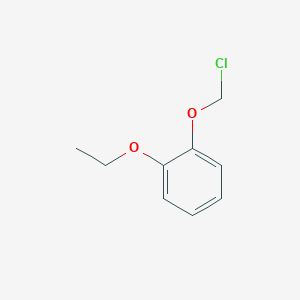
1-(Chloromethoxy)-2-ethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethoxy)-2-ethoxybenzene is an organic compound with the molecular formula C9H11ClO2 It is a derivative of benzene, featuring both chloromethoxy and ethoxy functional groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethoxy)-2-ethoxybenzene can be synthesized through several methods. One common approach involves the chloromethylation of 2-ethoxyphenol. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethoxy)-2-ethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of 1-(methoxy)-2-ethoxybenzene.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of 1-(methoxy)-2-ethoxybenzene derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of reduced benzene derivatives.
Scientific Research Applications
1-(Chloromethoxy)-2-ethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Chloromethoxy)-2-ethoxybenzene depends on its interaction with various molecular targets. The chloromethoxy group can undergo nucleophilic substitution, leading to the formation of new compounds with different biological activities. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and properties.
Comparison with Similar Compounds
- 1-(Methoxymethoxy)-2-ethoxybenzene
- 1-(Chloromethoxy)-2-methoxybenzene
- 1-(Chloromethoxy)-2-propoxybenzene
Comparison: 1-(Chloromethoxy)-2-ethoxybenzene is unique due to the presence of both chloromethoxy and ethoxy groups, which confer distinct reactivity and properties compared to its analogs
Properties
Molecular Formula |
C9H11ClO2 |
|---|---|
Molecular Weight |
186.63 g/mol |
IUPAC Name |
1-(chloromethoxy)-2-ethoxybenzene |
InChI |
InChI=1S/C9H11ClO2/c1-2-11-8-5-3-4-6-9(8)12-7-10/h3-6H,2,7H2,1H3 |
InChI Key |
LNJWYUNLMYXOSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13700919.png)
![2,5-Dioxo-1-pyrrolidinyl 3-[(Boc-amino)methoxy]propanoate](/img/structure/B13700926.png)
![1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine](/img/structure/B13700928.png)
![5-Bromo-4-[2-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13700929.png)
